(S)-2-amino-4-methyl-N-phenylpentanamide

Übersicht

Beschreibung

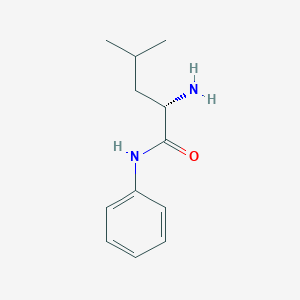

(S)-2-amino-4-methyl-N-phenylpentanamide is a chiral amide derivative featuring a pentanamide backbone with distinct substituents:

- (S)-configuration at the second carbon.

- Amino group at position 2.

- Methyl group at position 3.

- N-phenyl substitution on the amide nitrogen.

This compound’s stereochemistry and functional groups influence its physicochemical and biological properties, making it a candidate for pharmaceutical and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-methyl-N-phenylpentanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-4-methylpentanoic acid and aniline.

Amidation Reaction: The key step in the synthesis is the amidation reaction, where (S)-2-amino-4-methylpentanoic acid is reacted with aniline in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane at room temperature.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up while maintaining the stereochemistry and integrity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-amino-4-methyl-N-phenylpentanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the amide group to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid, bromine

Major Products Formed

Oxidation: Oximes, nitroso derivatives

Reduction: Amines

Substitution: Nitrated or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

(S)-2-amino-4-methyl-N-phenylpentanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-2-amino-4-methyl-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key structural analogs and their modifications are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in , nitro in ) enhance polarity and may improve solubility or receptor binding.

- Stereochemistry plays a critical role in biological activity, as seen in and , where specific configurations are linked to enzyme inhibition or anticancer properties.

Physicochemical Properties

- Lipophilicity : The N-phenyl group in the target compound likely confers moderate lipophilicity, whereas fluorophenyl () or sulfamoyl-containing analogs () may exhibit higher polarity.

- Hydrogen bonding: The amino group in the target compound enables hydrogen bonding, similar to the zwitterionic structure in , which forms extensive intermolecular interactions.

- Melting points/Solubility: Compounds with aromatic or heterocyclic substituents (e.g., pyridinyl in ) often display higher melting points due to crystal packing, as noted in .

Biologische Aktivität

(S)-2-amino-4-methyl-N-phenylpentanamide, also known as a derivative of phenylalanine, exhibits a range of biological activities that have garnered interest in pharmacological research. This article explores its mechanisms of action, cellular effects, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and case studies.

Target Enzymes and Pathways

Research indicates that this compound interacts with various enzymes and signaling pathways. Similar compounds have been shown to inhibit amylolytic enzymes, which play crucial roles in carbohydrate metabolism. This inhibition can lead to altered metabolic processes within cells, affecting energy production and nutrient utilization.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- MAPK/ERK Pathway : Influences cell proliferation and differentiation.

- NF-κB Pathway : Modulates gene expression related to inflammation and immune responses.

- Metabolic Enzyme Activity : Alters the activity of enzymes involved in metabolic flux, impacting overall cellular metabolism.

Cellular Effects

This compound has demonstrated diverse effects on various cell types:

- Cell Signaling : It can activate or inhibit specific kinases, leading to downstream effects on cellular functions.

- Gene Expression : The compound can modulate transcription factors, resulting in changes to gene expression profiles that influence inflammation and immune responses.

- Oxidative Stress : At higher doses, it may induce oxidative stress and cellular damage, highlighting the importance of dosage in therapeutic contexts.

Absorption and Distribution

The compound is predicted to have high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), suggesting potential central nervous system effects. Its stability under normal conditions allows for effective storage and handling in laboratory settings.

Metabolism

Metabolically, this compound is processed by cytochrome P450 enzymes. This metabolism leads to the formation of various metabolites that may also exhibit biological activity, influencing the overall pharmacological profile of the compound.

Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects : In a study involving rat cortical neurons, this compound exhibited neurotrophic activity, enhancing neurite outgrowth. This suggests potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : Research has shown that low doses can modulate immune responses positively without inducing toxicity. These findings support its use as an anti-inflammatory agent.

- Toxicity at High Doses : Conversely, higher doses have been associated with adverse effects such as oxidative stress and damage to cellular components. This underscores the need for careful dosage considerations in therapeutic applications.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-amino-4-methyl-N-phenylpentanamide with high enantiomeric purity?

Answer:

- Coupling Reagents : Use carbodiimide-based reagents (e.g., EDC) with HOBt or HOAt in anhydrous DMF or dichloromethane to minimize racemization during amide bond formation .

- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer.

- Synthetic Route : A typical route involves sequential protection of the amino group (e.g., trifluoroacetyl), coupling with N-phenylpentanamide intermediates, and deprotection under mild acidic conditions .

- Key Metrics : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity (>98%) by HPLC .

Q. How can structural characterization of this compound be reliably performed?

Answer:

- NMR Spectroscopy : Acquire 1H NMR (400 MHz, CDCl3) to confirm stereochemistry: δ 1.2–1.4 (m, CH(CH3)2), δ 7.2–7.4 (m, aromatic protons) .

- Mass Spectrometry : Use ESI-MS (m/z calculated for C12H17N2O: 221.13; observed: 221.1 [M+H]+) .

- X-ray Crystallography : For absolute configuration verification, grow single crystals in a 1:1 ethanol/water mixture .

Q. What strategies optimize solubility and stability for in vitro assays?

Answer:

- Solubility : Dissolve in DMSO (stock solutions at 10 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .

- Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 24 hours at 37°C .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?

Answer:

- Core Modifications : Introduce substituents at the methyl group (e.g., CF3 for enhanced lipophilicity) or phenyl ring (e.g., electron-withdrawing groups for π-π stacking) .

- Assay Design :

- Enzyme Inhibition : Use fluorescence polarization assays (e.g., trypsin-like proteases) with IC50 calculations .

- Binding Affinity : Perform SPR or ITC to measure KD values .

- Data Interpretation : Correlate substituent effects with activity using multivariate regression analysis .

Q. How to resolve contradictions in reported biological activity data for this compound?

Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) across labs .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess variability in IC50 values (e.g., ±10% tolerance) .

- Orthogonal Validation : Confirm target engagement using CETSA (cellular thermal shift assay) or CRISPR knockdown .

Q. What in silico approaches predict the pharmacokinetic profile of this compound?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- LogP : ~2.1 (moderate lipophilicity)

- TPSA : 55 Ų (moderate permeability)

- CYP450 Inhibition Risk : Low (CYP3A4 score: 0.15) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methyl-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQPFIFWYHHVLD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452587 | |

| Record name | L-leucine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21930-98-3 | |

| Record name | L-leucine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.